1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has the molecular formula C11H16F2O2 and a molecular weight of approximately 218.24 g/mol. The compound features a cyclohexane ring substituted with a cyclopropylmethyl group and two fluorine atoms at the 4-position. Its predicted boiling point is around 304.2 °C, with a density of approximately 1.21 g/cm³ .
The chemical reactivity of 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is primarily influenced by the carboxylic acid functional group. This compound can undergo typical reactions associated with carboxylic acids, including:
The presence of fluorine atoms may also impart unique reactivity patterns, potentially affecting electrophilicity and nucleophilicity in various reactions.
Synthesis of 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid can be achieved through several methods:
These methods may vary in efficiency and yield depending on the specific reagents and conditions used.
1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | Lacks cyclopropylmethyl substituent |
Cyclopropylcarboxylic acid | C6H10O2 | Does not contain fluorine |
1-Cyclopropyl-3-fluorobenzene | C9H10F | Aromatic structure; different functional groups |
The unique combination of the cyclopropylmethyl group and difluorination sets 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid apart from these similar compounds, potentially granting it distinct physical and chemical properties.
The integration of cyclopropane rings into carboxylic acid frameworks requires methodologies that balance ring strain mitigation with regioselective control. Classical approaches, such as the 1944 Organic Synthesis procedure, involve treating nitriles with concentrated sodium hydroxide under high-temperature conditions to form cyclopropanecarboxylic acids. For instance, cyclopropane-1-carboxylic acid synthesis begins with the base-induced cyclization of a nitrile precursor, yielding the strained ring system through intramolecular nucleophilic attack. While effective, this method faces limitations in stereochemical control and functional group tolerance.
Modern strategies leverage enantioselective MIRC reactions, which utilize chiral catalysts to generate cyclopropane rings with high stereoselectivity. In these reactions, a Michael adduct forms between an electron-deficient alkene and a nucleophile, followed by ring closure to construct the cyclopropane moiety. This method has been applied to synthesize cyclopropane-containing natural products and pharmaceuticals, capitalizing on its ability to install quaternary stereocenters adjacent to the carboxylic acid group. For example, MIRC reactions employing cinchona alkaloid-derived catalysts achieve enantiomeric excesses exceeding 90%, making them indispensable for synthesizing chiral cyclopropane carboxylic acids.
Photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades offer another innovative route. This method uses visible light and an organic photocatalyst to generate radicals from carboxylic acids, which subsequently add to electron-deficient alkenes. The resulting carbanion intermediates undergo intramolecular alkylation to form cyclopropane rings. This approach excels in functional group compatibility, enabling the use of structurally complex carboxylic acids and chloroalkyl alkenes. A notable example involves the synthesis of bicyclic cyclopropanes from α,β-unsaturated esters and aliphatic carboxylic acids, achieving yields up to 75%.
Method | Conditions | Yield | Stereoselectivity |
---|---|---|---|
Classical NaOH cyclization | High heat, neat conditions | 60% | Low |
MIRC reactions | Chiral catalyst, room temperature | 85% | High (ee >90%) |
Photoredox catalysis | Visible light, organic catalyst | 75% | Moderate |
The introduction of fluorine atoms into cyclohexane carboxylic acid scaffolds enhances metabolic stability, bioavailability, and target binding affinity. The 4,4-difluoro configuration in 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid reduces ring puckering dynamics, favoring a chair conformation that optimizes interactions with hydrophobic protein pockets. Fluorine’s electronegativity also polarizes adjacent C–H bonds, increasing hydrogen-bonding potential and improving solubility.
In pharmacological applications, fluorinated cyclohexanes serve as bioisosteres for aromatic rings, mitigating toxicity while retaining binding efficacy. For instance, replacing a benzene ring with a 4,4-difluorocyclohexane moiety in kinase inhibitors reduces off-target interactions without compromising potency. This substitution strategy has been validated in preclinical studies, where fluorinated analogs exhibited improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The synthesis of 4,4-difluorocyclohexane carboxylic acids typically involves halogen exchange reactions or deoxyfluorination of ketone precursors. A representative protocol treats cyclohexanone with diethylaminosulfur trifluoride (DAST), followed by oxidation to the carboxylic acid. Alternatively, late-stage fluorination of cyclohexene derivatives using Selectfluor® reagents achieves regioselective difluorination, though this method requires careful optimization to avoid over-fluorination.
Late-stage functionalization enables the introduction of diverse substituents into preassembled difluorocyclohexane carboxylate cores. Photoredox-mediated decarboxylative cross-couplings exemplify this strategy, where carboxylic acids undergo radical decarboxylation to generate alkyl radicals for subsequent trapping. For example, difluorocyclohexane carboxylates coupled with vinyl ethers yield γ,γ-difluoro-α-allylated products, expanding access to structurally diverse analogs.
Transition-metal-catalyzed C–H activation provides another avenue for late-stage diversification. Palladium-catalyzed allylic alkylation of difluorocyclohexane carboxylates with potassium vinyltrifluoroborate installs cyclopropylmethyl groups via a conjugate addition–cyclization sequence. This method, optimized for sterically hindered substrates, achieves regioselective functionalization at the carboxylate’s α-position, a site typically resistant to conventional alkylation.
Functionalization Method | Reagents | Key Product |
---|---|---|
Photoredox cross-coupling | Organic photocatalyst, visible light | γ,γ-Difluoro-α-allylated carboxylate |
Palladium-catalyzed alkylation | Pd(OAc)~2~, potassium vinyltrifluoroborate | α-Cyclopropylmethyl carboxylate |
Installing cyclopropylmethyl groups with precise stereochemistry demands chiral auxiliaries, asymmetric catalysis, or resolution techniques. The trans-cyclopropylmethyl configuration in 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is critical for aligning the cyclopropane’s strained bonds with target binding sites. Asymmetric cyclopropanation using chiral dirhodium catalysts achieves enantiomeric ratios exceeding 19:1, though scalability remains a challenge.
Chiral resolution via diastereomeric salt formation offers a practical alternative for large-scale synthesis. Treating racemic 1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid with (S)-1-(1-naphthyl)ethylamine generates diastereomeric salts separable by recrystallization. This method, employed in the synthesis of antiviral agents, yields enantiopure carboxylic acids with >99% ee after salt decomposition.
Reductive amination strategies further enhance stereocontrol. Sodium triacetoxyborohydride reduces imine intermediates formed between cyclopropanecarboxaldehydes and chiral amines, delivering cyclopropylmethyl amines with retained configuration. Subsequent coupling to difluorocyclohexane carboxylates via 1,1'-carbonyldiimidazole (CDI)-mediated amidation ensures stereochemical fidelity in the final product.